
(+)-Phenazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Phenazocine is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. The compound exhibits a high affinity for opioid receptors, particularly the mu-opioid receptor, which is responsible for its analgesic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Phenazocine typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of the Phenyl Group: A phenyl group is introduced into the benzomorphan core using Friedel-Crafts alkylation.
Resolution of Enantiomers: The racemic mixture of phenazocine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the compound are synthesized using automated reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure compliance with pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: (+)-Phenazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (+)-Phenazocine is used as a reference compound in the study of opioid receptor binding and activity. It serves as a model compound for the development of new analgesics.
Biology: The compound is used in biological research to study the effects of opioid receptor activation on cellular signaling pathways and gene expression.
Medicine: this compound has been investigated for its potential use in pain management, particularly in cases where traditional opioids are ineffective or have undesirable side effects.
Industry: In the pharmaceutical industry, this compound is used as a standard for quality control and calibration of analytical instruments.
Mecanismo De Acción
(+)-Phenazocine exerts its effects primarily through the activation of mu-opioid receptors. Upon binding to these receptors, the compound induces a conformational change that leads to the inhibition of adenylate cyclase activity. This results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced neuronal excitability and pain perception. Additionally, this compound modulates the release of neurotransmitters such as dopamine and serotonin, contributing to its analgesic effects.
Comparación Con Compuestos Similares
Morphine: A natural opioid with similar analgesic properties but different chemical structure.
Methadone: A synthetic opioid with a longer duration of action.
Buprenorphine: A partial agonist at opioid receptors with a unique pharmacological profile.
Uniqueness of (+)-Phenazocine: this compound is unique due to its high affinity for mu-opioid receptors and its potent analgesic effects. Unlike some other opioids, it has a lower risk of respiratory depression, making it a safer option for pain management in certain cases.
Propiedades
Número CAS |
58073-76-0 |
|---|---|
Fórmula molecular |
C22H27NO |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m1/s1 |
Clave InChI |
ZQHYKVKNPWDQSL-XGRCMKMKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O |
Números CAS relacionados |
1239-04-9 (hydrobromide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


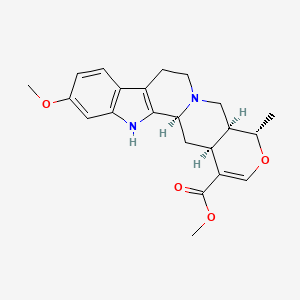
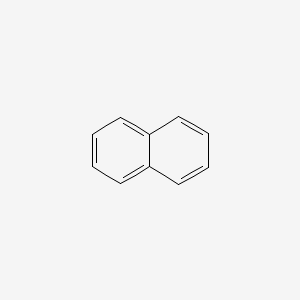

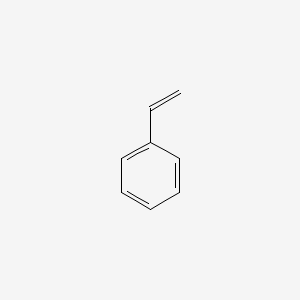
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole](/img/structure/B10762790.png)
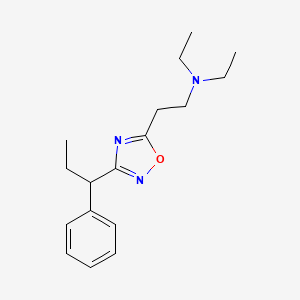

![cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)
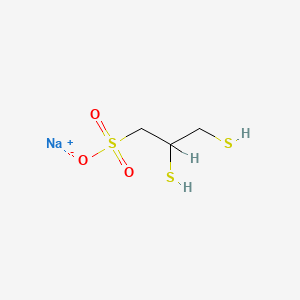
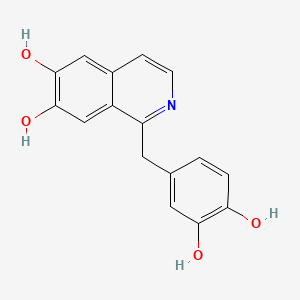
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762838.png)
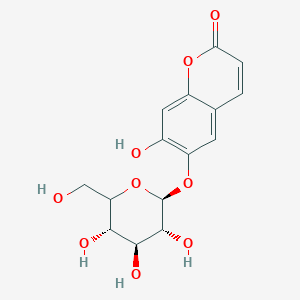
![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762841.png)
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)
